molecular formula C19H16FN5O2S B2916967 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034272-57-4

3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2916967
CAS No.: 2034272-57-4
M. Wt: 397.43
InChI Key: KHMKTULJEAYLMV-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a chemical compound with the CAS Number 2034272-57-4 . It has a molecular formula of C19H16FN5O2S and a molecular weight of 397.4 g/mol . This reagent is provided for research purposes as a high-purity chemical tool. Researchers are advised to consult the product's material safety data sheet (MSDS) for safe handling and storage procedures. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c1-24-16(10-15(23-24)12-2-4-13(20)5-3-12)18(26)21-7-8-25-11-22-14-6-9-28-17(14)19(25)27/h2-6,9-11H,7-8H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMKTULJEAYLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide, identified by its CAS number 2034272-57-4, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H16FN5O2SC_{19}H_{16}FN_{5}O_{2}S, with a molecular weight of 397.4 g/mol. Its structure features a pyrazole ring and a thienopyrimidine moiety, which are significant for its biological activity.

The compound's biological activity is primarily attributed to its ability to inhibit specific kinase pathways involved in cancer progression. In particular, it has shown promising results against the VEGFR-2 and AKT pathways, which are critical in tumor angiogenesis and survival signaling.

Inhibition of Kinase Activity

Research indicates that derivatives similar to this compound exhibit inhibition of VEGFR-2 and AKT with IC50 values ranging from 0.075 µM to 6.96 µM, suggesting that it may serve as a potent antitumor agent by disrupting these signaling cascades .

Anticancer Activity

A study investigating the anticancer properties of similar thiophene derivatives demonstrated that they induced apoptosis in liver cell carcinoma models. The mechanisms involved included S phase cell cycle arrest and activation of caspase-3 pathways, indicating a robust apoptotic response .

Case Studies

  • In Vitro Studies : The compound was tested on various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. Specific derivatives exhibited significant antiproliferative effects with IC50 values as low as 3.105 µM in liver carcinoma cells.
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with these compounds led to cell cycle arrest at the S phase, with subsequent increases in active caspase-3 levels, confirming the induction of apoptosis .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable bioavailability and metabolic stability. The pharmacodynamic profile indicates potential for oral administration with effective systemic exposure observed in animal models.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Key Features: This compound () shares the 4-fluorophenyl group but replaces the thienopyrimidinone with a carbothioamide group.

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Key Features: Adds a triazole ring (), increasing hydrogen-bonding capacity compared to the target compound’s thienopyrimidinone. The phenylcarbothioamide group may reduce solubility relative to the ethyl-linked carboxamide in the target .

Thieno/Pyrimidine-Containing Analogues

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key Features: Replaces the thienopyrimidinone with a chromen-4-one-pyrazolopyrimidine hybrid (). The sulfonamide group enhances solubility but may introduce steric hindrance.
  • Synthetic Data : Synthesized via Suzuki coupling (28% yield), with a melting point of 175–178°C and mass spec (M+1) at 589.1 .

N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

  • Key Features: Substitutes the pyrimidinone with a trifluoromethyl-thieno[2,3-c]pyrazole ().

Carboxamide-Linked Heterocycles

4-(4-Fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide

  • Key Features: Uses a pyrrole-oxadiazole scaffold instead of pyrazole-thienopyrimidinone (). The oxadiazole may improve metabolic stability but reduce aromatic stacking .

5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]

  • Key Features : Features a pyrazolopyrimidine core with an azo group (). The diazenyl group introduces photochemical sensitivity absent in the target compound .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole-thienopyrimidinone 4-Fluorophenyl, methyl, ethyl carboxamide ~443.45 (calculated) High lipophilicity, kinase-targeting potential
5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydropyrazole Carbothioamide, 4-methylphenyl ~343.41 (calculated) Potential anti-inflammatory activity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-chromenone Dual fluorophenyl, sulfonamide 589.1 (observed) Moderate synthetic yield (28%)
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Thienopyrazole Trifluoromethyl, ethoxyphenyl ~413.37 (calculated) Enhanced electron density

Key Research Findings and Implications

  • Fluorine Impact: The 4-fluorophenyl group, common in , and 11, enhances bioavailability but may increase toxicity risks compared to non-halogenated analogues.
  • Heterocycle Trade-offs: Thienopyrimidinone offers better π-stacking than oxadiazole () but lower solubility than pyrimidine-sulfonamide hybrids () .

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